4-(Aminomethyl)benzo[d]thiazol-2-amine
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Overview
Description
4-(Aminomethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole ring with an aminomethyl group at the 4-position and an amine group at the 2-position. Benzothiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)benzo[d]thiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the cyclization of ortho-aminothiophenols with carboxylic acids or their derivatives. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and rubber accelerators
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzo[d]thiazol-2-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can inhibit enzymes such as cyclin-dependent kinases and proteases.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Shares the thiazole ring but lacks the benzene ring and aminomethyl group.
Benzothiazole: Lacks the aminomethyl and amine groups.
4-(Aminomethyl)thiazole: Similar structure but without the benzene ring.
Uniqueness
4-(Aminomethyl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C8H9N3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-(aminomethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H9N3S/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4,9H2,(H2,10,11) |
InChI Key |
YGXLXMXZKCZGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CN |
Origin of Product |
United States |
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